![molecular formula C21H22N4O3S B7693322 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7693322.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . This class of compounds has been the subject of research for over 100 years, with studies focusing on their synthesis, photophysical properties, and biological properties .
Synthesis Analysis
The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The two-component reaction, in which one of the reactants is an aromatic amine and the other is a pyrazole derivative, is one of the most valuable syntheses of the pyrazoloquinoline system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this class of compounds include condensation, hydrolysis, cyclization, and substitution . The Williamson-type reaction of the two fragments involves the formation of an intermediate, which undergoes subsequent intramolecular nucleophilic cyclization .Aplicaciones Científicas De Investigación
Pharmaceutical Agents
Pyrazolo[3,4-b]quinoline derivatives, which include the compound , are used as pharmaceutical agents . They have been found to have various therapeutic effects, which makes them valuable in the field of medicine.
Inhibitors of Oncogenic Ras
These compounds have been identified as inhibitors of oncogenic Ras , a protein that plays a key role in cell growth and development. By inhibiting this protein, these compounds could potentially be used in cancer treatment.
Antitumor Properties
In addition to inhibiting oncogenic Ras, these compounds have also been associated with antitumor properties . This suggests that they could be used in the development of new cancer therapies.
Trypanocidal Properties
These compounds have been found to have trypanocidal properties . This means that they could potentially be used in the treatment of diseases caused by trypanosomes, such as African sleeping sickness.
DNA Binding Properties
These compounds have been found to have DNA binding properties . This suggests that they could be used in genetic research and potentially in the development of gene therapies.
Antimicrobial Agents
These compounds have been found to have antimicrobial properties . This means that they could potentially be used in the treatment of various bacterial and fungal infections.
Fluorescent Sensors
The use of this class of compounds as potential fluorescent sensors has been shown . This could have applications in various fields, including biological research and medical diagnostics.
Inhibitor for c-MET
Finally, all the discovered molecules were screened as a potent inhibitor for c-MET in both in vitro and in vivo target modulation studies . This suggests potential applications in the field of cancer research and treatment.
Direcciones Futuras
The future directions for research on “N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide” and similar compounds could involve the development of new strategies for their synthesis, as well as further investigation of their efficacy against typical drugs in the market . The goal is to develop less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
Mecanismo De Acción
Target of Action
The primary targets of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide are currently unknown . This compound belongs to a class of molecules known as 1H-pyrazolo[3,4-b]quinolines, which have been studied for over 100 years . These molecules have been shown to have potential as fluorescent sensors and biologically active compounds .
Mode of Action
It is known that the structure of 1h-pyrazolo[3,4-b]quinolines can be modified with a number of substituents that greatly influence their physical, photophysical, and biological properties .
Propiedades
IUPAC Name |
4-methoxy-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-14(2)13-25-21-18(12-15-6-4-5-7-19(15)22-21)20(23-25)24-29(26,27)17-10-8-16(28-3)9-11-17/h4-12,14H,13H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROVGIPNKYOBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

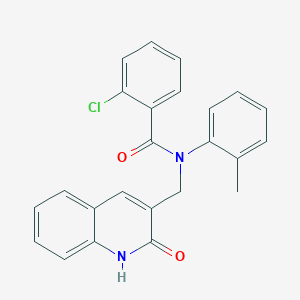
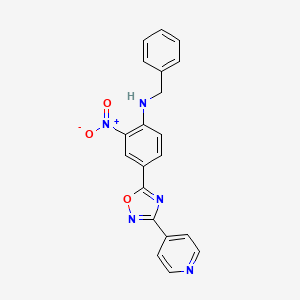
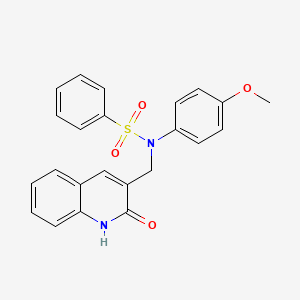
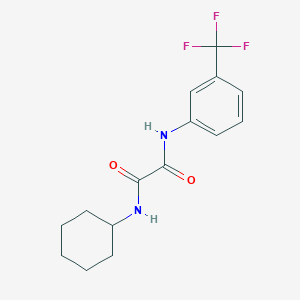
![2-bromo-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693263.png)

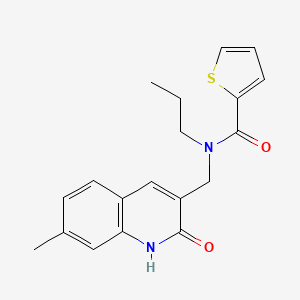
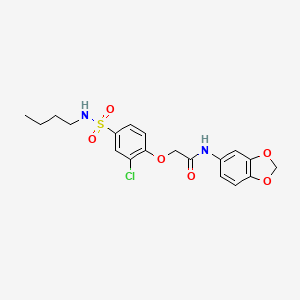
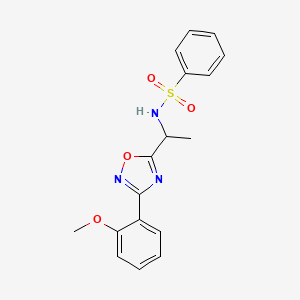
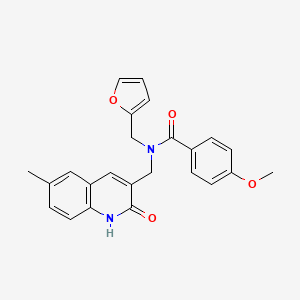
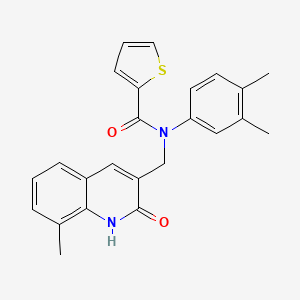

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide](/img/structure/B7693330.png)
![3,4-dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693334.png)